2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C10H7BrFNO3 |
|---|---|
Molecular Weight |
288.07 g/mol |
IUPAC Name |
2-(5-bromo-6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7BrFNO3/c11-6-1-4-5(2-9(14)15)10(16)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,16)(H,14,15) |
InChI Key |
MSGZBHWLTBUIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(=O)NC2=CC(=C1Br)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Halogenated Indoles/Oxindolines: The synthesis begins with 5-bromo-6-fluoro substituted indole or 2-oxoindoline derivatives.
- Acetic Acid Derivatives: Ethyl chloroacetate or similar compounds serve as alkylating agents to introduce the acetic acid moiety.
- Catalysts and Bases: Potassium carbonate is commonly used as a base, often in the presence of catalytic potassium iodide to facilitate nucleophilic substitution.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | 5-Bromo-6-fluoro-2-oxoindoline + ethyl chloroacetate, potassium carbonate, catalytic potassium iodide, acetone, reflux (60 °C, 3 h) | Formation of N-alkylated ethyl ester intermediate with high yield (90–93%) |
| 2 | Acyl transfer/hydrazinolysis | Intermediate ester + hydrazine monohydrate, reflux in ethanol | Conversion to hydrazide intermediate |
| 3 | Aldol condensation or hydrolysis | Hydrazide intermediate + appropriate aldehydes or isatins, reflux in ethanol or acidic medium | Formation of final 2-oxoindoline derivatives, including 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid derivatives |
This synthetic approach is adapted from similar oxindole derivative syntheses reported in literature, emphasizing high yields and purity without requiring intermediate purification steps.
Alternative Synthetic Strategies
- Direct Halogenation: Starting from 2-oxoindoline, selective bromination and fluorination can be performed before acetic acid substitution.
- Condensation Reactions: Some protocols use condensation of substituted isatins with acetic acid derivatives under reflux conditions in ethanol or acetic acid to form the target compound or its analogs.
Research Findings and Yield Data
| Compound/Intermediate | Yield (%) | Solvent | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|
| N-alkylated ethyl ester intermediate | 90–93 | Acetone | 60 | 3 hours | Catalytic KI improves substitution |
| Hydrazide intermediate via hydrazinolysis | Moderate | Ethanol | Reflux (~78) | Several hours | Efficient conversion under reflux |
| Final 2-oxoindoline derivatives (including target) | 73–91 | Ethanol or Acetic acid | 80–120 | 3–12 hours | Aldol condensation or hydrolysis step |
These yields indicate efficient synthetic routes with good reproducibility and scalability.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Diastereotopic methylene protons of intermediates appear in the 1H-NMR spectra at characteristic chemical shifts (δH = 3.5–4.1 ppm), confirming structural integrity.
- Mass Spectrometry: Molecular weight confirmed at 288.07 g/mol consistent with the molecular formula C10H7BrFNO3.
- Chromatography: Thin layer chromatography (TLC) is used to monitor reaction progress, especially in condensation and substitution steps.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C10H7BrFNO3 |
| Molecular Weight | 288.07 g/mol |
| Key Reagents | 5-Bromo-6-fluoro-2-oxoindoline, ethyl chloroacetate, hydrazine monohydrate |
| Solvents | Acetone, ethanol, acetic acid |
| Catalysts/Bases | Potassium carbonate, potassium iodide (catalytic) |
| Typical Reaction Temps | 60–120 °C |
| Typical Reaction Times | 3–12 hours |
| Yield Range | 73–93% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes substitution under palladium catalysis:
-
Buchwald-Hartwig amination : Reacts with amines (e.g., hydrazines) to form amino derivatives (yields: 60–85%) .
-
Suzuki coupling : Cross-couples with aryl boronic acids to introduce aromatic groups (reported for analogous compounds) .
Example Conditions :
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Amination | Pd/C, H₂, THF | 20°C, 16 hr | 85% |
Esterification and Acyl Transfer
The acetic acid moiety undergoes esterification:
-
Methyl ester formation : Treated with methanol/H₂SO₄ or iodomethane/Cs₂CO₃ in DMF (quantitative yield) .
-
Hydrazide synthesis : Reacts with hydrazine hydrate to form hydrazides, precursors for Schiff base formation .
Key Data :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Acid derivative | CH₃I, Cs₂CO₃ | Methyl ester | >95% |
Condensation Reactions
The 2-oxoindoline core participates in aldol and Schiff base condensations:
-
Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) or isatins to form hydrazone derivatives (yields: 55–70%) .
-
Cyclization : Forms imidazo[2,1-b]thiazole hybrids under reflux with 2-aminothiazoles .
Representative Example :
text2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid + Isatin → Hydrazone (IC₅₀ = 8.38 µM vs. MCF-7 cells) [3]
Reduction Reactions
The nitro group (if present in intermediates) is reduced catalytically:
Conditions :
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| Pd/C | THF | 16 hr | 85% |
Halogenation and Functionalization
The fluorine atom at position 6 influences electronic effects but is less reactive than bromine. Bromine can be replaced via:
-
Radical bromination : Not directly observed but feasible under UV/Peroxide conditions for analogous structures .
Biological Activity-Linked Reactions
The compound’s derivatives exhibit pharmacologically relevant interactions:
-
Enzyme inhibition : Forms hydrogen bonds with kinase ATP-binding pockets via the oxoindoline and carboxylate groups.
-
Prodrug formation : Ester derivatives (e.g., ethyl ester) show enhanced cell permeability .
Stability and Degradation
-
Hydrolysis : The acetic acid side chain is stable under physiological pH but hydrolyzes in strong acidic/basic conditions.
-
Thermal degradation : Decomposes above 200°C, releasing CO₂ and HBr.
Scientific Research Applications
2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The bromine and fluorine substitutions can enhance its binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Oxoindolin-3-yl Acetic Acid Derivatives
*Calculated based on analogous structures.
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine and fluorine in the target compound enhance acidity (pKa ~3–4 estimated) compared to methyl-substituted analogs (pKa ~4–5) due to their electron-withdrawing nature .
- Hydrogen Bonding : The fluorine atom may participate in weak hydrogen bonding, as observed in (5-fluoro-1H-indol-3-yl)acetic acid (bond angles and dimerization patterns) , whereas bromine’s larger size reduces such interactions but increases lipophilicity.
Physicochemical Properties
- Solubility: The target compound’s solubility in polar solvents (e.g., DMSO, methanol) is expected to be lower than that of methyl-substituted analogs due to increased molecular weight and halogen-induced hydrophobicity .
- Thermal Stability: Bromine and fluorine substituents may reduce thermal stability compared to non-halogenated derivatives, as seen in related brominated phenylacetic acids .
Biological Activity
2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. The indole and oxindole derivatives have been widely studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.
Structure and Properties
The compound features a bromo and fluoro substitution on the indole core, which is known to influence its biological activity. The presence of these halogen atoms can enhance the lipophilicity and biological interactions of the molecule.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-oxoindoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown notable activity against breast cancer (MCF-7) and prostate cancer (PC-3) cells.
- Cytotoxicity : A study indicated that certain derivatives exhibited IC50 values ranging from 8.38 µM to 11.67 µM against MCF-7 cells, comparable to established chemotherapeutic agents like Sorafenib (IC50 = 7.55 µM) .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the modulation of key proteins involved in cell survival and death pathways. For example, increased levels of pro-apoptotic proteins such as Bax and caspases were observed alongside decreased levels of anti-apoptotic Bcl-2 .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Antiviral Activity
While primarily studied for anticancer properties, some oxindole derivatives have also shown antiviral potential. The mechanism often involves inhibiting viral replication by targeting specific viral enzymes or pathways.
Case Studies
Case Study 1: Induction of Apoptosis in MCF-7 Cells
A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to a significant increase in apoptosis markers. The study reported a 4.337-fold increase in Bax levels and a corresponding decrease in Bcl-2 levels, indicating a shift towards pro-apoptotic signaling .
Case Study 2: Cytotoxicity in Prostate Cancer
Another study highlighted the cytotoxic effects of related compounds on prostate cancer cell lines (PC-3). The most potent derivative showed enhanced cytotoxicity compared to PAC-1, a known anticancer agent, suggesting that structural modifications could lead to improved therapeutic efficacy .
Data Table
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 8.38 - 11.67 | MCF-7 | Apoptosis induction |
| N'-Butyl derivative | 23.97 | MCF-7 | Apoptosis induction |
| PAC-1 | ~30 | PC-3 | Caspase activation |
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid?
The compound can be synthesized via condensation reactions involving bromo-fluoro-substituted indole precursors. A common method involves refluxing 5-bromo-6-fluoro-2-oxoindoline derivatives with glyoxylic acid or its esters in acetic acid, followed by hydrolysis to yield the acetic acid moiety. Sodium acetate is often used as a catalyst, and purification is achieved via recrystallization (e.g., DMF/acetic acid mixtures) . Key challenges include controlling regioselectivity due to competing halogen reactivity and minimizing by-products like N-alkylated derivatives.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the indolinone core and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How do researchers address competing reactivity between bromine and fluorine during functionalization?
Bromine typically exhibits higher electrophilicity than fluorine, requiring careful control of reaction conditions (e.g., temperature, solvent polarity). For example, nucleophilic aromatic substitution (SNAr) on the indolinone ring is optimized using polar aprotic solvents (DMF, DMSO) at 60–80°C to favor bromine displacement while preserving the fluorine substituent .
Advanced Research Questions
Q. What computational strategies are employed to predict reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates to predict regioselectivity in reactions like cyclization or cross-coupling. The ICReDD framework integrates these computations with experimental screening (e.g., Aryl Halide Chemistry Informer Libraries) to prioritize viable synthetic routes and reduce trial-and-error experimentation .
Q. How can contradictory data on reaction yields or by-products be systematically analyzed?
Researchers use multivariate analysis (e.g., Design of Experiments, DoE) to identify critical variables (e.g., catalyst loading, solvent ratios). Contradictions in yield may arise from trace moisture or oxygen sensitivity, which are mitigated via inert-atmosphere techniques (glovebox, Schlenk line). Reaction failures are documented in informer libraries to refine mechanistic hypotheses .
Q. What methodologies optimize the compound’s solubility and stability for biological assays?
Co-solvent systems (e.g., DMSO/PBS mixtures) enhance aqueous solubility, while lyophilization improves long-term stability. Stability is monitored via accelerated degradation studies (40°C/75% RH) with LC-MS tracking. Prodrug strategies (e.g., esterification of the acetic acid group) are explored to enhance membrane permeability .
Method Development Questions
Q. How are high-throughput screening (HTS) platforms adapted for studying this compound’s reactivity?
Microscale parallel synthesis in 96-well plates enables rapid testing of reaction conditions (e.g., varying bases, ligands). Automated liquid handlers dispense reagents, and inline HPLC-MS analyzes reaction outcomes. This approach identifies optimal conditions for cross-coupling (e.g., Buchwald-Hartwig amination) with aryl halides .
Q. What strategies resolve spectral overlaps in NMR characterization of halogenated derivatives?
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹⁹F NMR decoupling distinguish overlapping signals. For example, the fluorine atom’s deshielding effect splits adjacent proton resonances, while 2D NMR maps coupling interactions between bromine and fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
